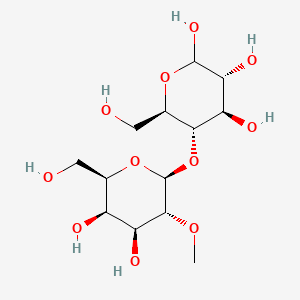

2'-O-Methyl Lactose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .

Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .科学研究应用

Synthesis of Lactose Derivatives : Walsh et al. (2009) explored the synthesis of lactose monolaurate, highlighting the potential of lactose, a cheese by-product, in creating useful derivatives through enzymatic processes (Walsh et al., 2009).

Colorimetric Estimation in Hydrolysis : Nickerson et al. (1976) developed sensitive methods for measuring decreases in lactose and increases in its hydrolytic products, glucose and galactose, which are crucial for enzymatic and acid hydrolysis of lactose (Nickerson et al., 1976).

Lactose Problem in Dairy and Food Industry : Shukla (1975) discussed the challenges of lactose in the dairy and food industry, emphasizing the need for beta-galactosidase technology to address lactose intolerance and other related issues (Shukla, 1975).

Conformational Differences in Glycosides : Espinosa et al. (1996) studied the conformational behavior of synthetic glycosidase inhibitor C-lactose, offering insights into the structural differences and flexibility of lactose derivatives (Espinosa et al., 1996).

Lactic Acid and Methyl Lactate Production : West et al. (2010) investigated the conversion of triose-sugars to methyl lactate and lactic acid, highlighting the potential of lactose derivatives in producing environmentally friendly solvents and biodegradable plastics (West et al., 2010).

Enzymatic Synthesis of Oligosaccharides : Boon et al. (1999) developed models for oligosaccharide synthesis and lactose hydrolysis, contributing to the understanding of enzymatic processes involving lactose (Boon et al., 1999).

Lactobionic Acid in Food and Pharmaceuticals : Gutiérrez et al. (2012) focused on lactobionic acid, a lactose derivative with promising applications in the food and pharmaceutical industries, showcasing the versatility of lactose derivatives (Gutiérrez et al., 2012).

Continuous UF Membrane-fitted Bioreactors for GOS : Chockchaisawasdee et al. (2005) studied the synthesis of galacto-oligosaccharides (GOS) from lactose, demonstrating the efficacy of continuous processes in bioreactors for lactose derivative production (Chockchaisawasdee et al., 2005).

Lactose Transport in Bacteria : Simoni and Roseman (1973) provided insights into lactose transport in Staphylococcus aureus, contributing to the understanding of bacterial lactose metabolism and transport systems (Simoni & Roseman, 1973).

Thermostable Galactosidase for Milk Lactose Hydrolysis : Chen et al. (2008) explored the use of thermostable beta-galactosidase for lactose hydrolysis in milk, highlighting its potential in dairy processing (Chen et al., 2008).

未来方向

属性

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUNULQKKRPSLU-LTEQSDMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Methyllactose | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

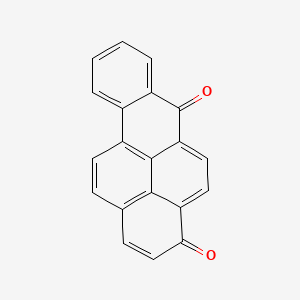

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

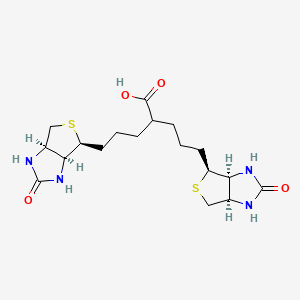

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)